![molecular formula C27H27N3O3S3 B2446450 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 325988-58-7](/img/structure/B2446450.png)

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

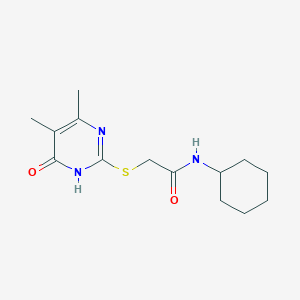

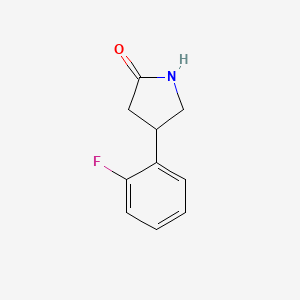

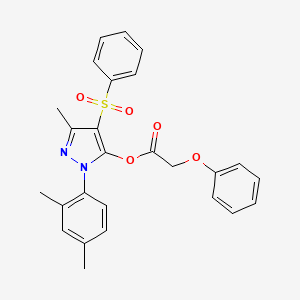

The compound contains several functional groups including a benzothiazole, a tetrahydrobenzothiophene, and a piperidinylsulfonyl group attached to a benzamide. Benzothiazoles are heterocyclic compounds known for their wide range of biological activities . Tetrahydrobenzothiophenes are sulfur-containing heterocycles, and piperidines are often found in bioactive molecules .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques like NMR and X-ray crystallography .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the labile N-H bond in N-monoalkylated BT-sulfonamides could allow for N-alkylation .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Supramolecular Aggregation

- Research on closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, which are structurally similar to the specified compound, has revealed insights into their molecular conformations and modes of supramolecular aggregation. These molecules exhibit different substituents on the benzamide ring and demonstrate diverse hydrogen bonding and π-π stacking interactions, leading to varied structural assemblies (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Heterocyclic Synthesis

- Thiophenylhydrazonoacetates synthesized from components of the specified compound have been used to create a variety of nitrogen-containing heterocycles. These include pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, demonstrating the compound's versatility in heterocyclic chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial Research

- Substituted N-(benzo[d]thiazol-2-yl) derivatives synthesized from the core structure have shown promise in antimicrobial research, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). Docking studies and in vitro evaluations highlight their potential in combating resistant bacterial strains (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Synthetic Methodologies

- Efficient synthesis methodologies for creating 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles using the compound's framework have been developed. These methods demonstrate its utility in producing complex heterocyclic structures (Sabnis & Rangnekar, 1990).

Antitumor Activity

- Novel synthesis pathways using derivatives of the specified compound have been explored for creating heterocyclic compounds with antitumor properties. These derivatives, incorporating thiophene, thiazole, pyrazole, pyridine, and pyrimidine rings, have shown significant inhibitory effects in in vitro antiproliferative assays against various cancer cell lines (Shams, Mohareb, Helal, & Mahmoud, 2010).

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3S3/c31-25(18-12-14-19(15-13-18)36(32,33)30-16-6-1-7-17-30)29-27-24(20-8-2-4-10-22(20)34-27)26-28-21-9-3-5-11-23(21)35-26/h3,5,9,11-15H,1-2,4,6-8,10,16-17H2,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAAMWWLOPHISM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine](/img/structure/B2446368.png)

![2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2446379.png)

![1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2446382.png)

![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2446385.png)